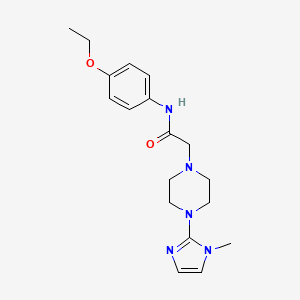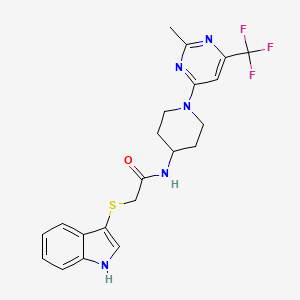
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, also known as THP-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. THP-1 is a urea derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit promising biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis Methods
A convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation has been developed, which highlights a significant advancement in the synthesis process of such compounds, providing satisfactory yields and reducing reaction times compared to conventional heating methods (Li & Chen, 2008).
Anticancer Agents
Diaryl ureas have been identified as critical fragments in medicinal chemistry, with certain derivatives showing significant antiproliferative effects against various cancer cell lines. For example, some 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their effectiveness as anticancer agents, demonstrating potent inhibitory activity and potential as BRAF inhibitors (Feng et al., 2020).
Plant Growth Regulation
Research has also delved into the plant-growth regulating activity of urea derivatives. For instance, new N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas have been synthesized and shown to exhibit good plant-growth regulating activity, indicating their potential use in agricultural applications (Yan-gang, 2008).
Enzyme Inhibition and Anticancer Activities
A series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have been synthesized and evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases I and II-alpha. These compounds have shown promising antiproliferative actions, further supporting the therapeutic potential of urea derivatives in cancer treatment (Esteves-Souza et al., 2006).
Anion Receptors
Some urea derivatives have been explored for their ability to act as anion receptors, demonstrating significant potential in the field of supramolecular chemistry. For example, mixed N,S-donor 2-ureidopyridine ligands have shown promise in binding metal ions and anions through simultaneous coordination and hydrogen bonding interactions (Qureshi et al., 2009).
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-17(19-10-4-8-15-6-2-1-3-7-15)21-14-16-9-5-12-22(16)18-20-11-13-24-18/h1-3,6-7,11,13,16H,4-5,8-10,12,14H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWFPABRJDGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2777810.png)





![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)



![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)